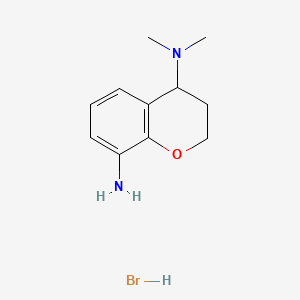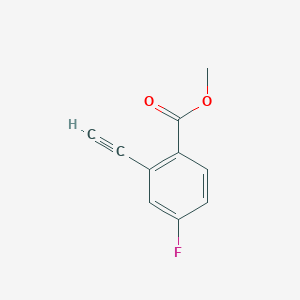![molecular formula C16H19NO4 B13453836 3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)
3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid is a complex organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a phenyl group, a piperidine ring, and a prop-2-en-1-yloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of piperidine with phenylacetic acid to form the piperidine carboxylic acid intermediate. This intermediate is then reacted with prop-2-en-1-ol in the presence of a suitable catalyst to introduce the prop-2-en-1-yloxycarbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group and the piperidine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpiperidine-2-carboxylic acid: Lacks the prop-2-en-1-yloxycarbonyl group.
1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid: Lacks the phenyl group.
3-Phenyl-1-piperidinecarboxylic acid: Lacks the prop-2-en-1-yloxycarbonyl group.
Uniqueness
3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid is unique due to the presence of both the phenyl group and the prop-2-en-1-yloxycarbonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H19NO4 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
3-phenyl-1-prop-2-enoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c1-2-11-21-16(20)17-10-6-9-13(14(17)15(18)19)12-7-4-3-5-8-12/h2-5,7-8,13-14H,1,6,9-11H2,(H,18,19) |
Clé InChI |
CCGOUILXJGSULE-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine dihydrochloride](/img/structure/B13453767.png)
amine dihydrochloride](/img/structure/B13453770.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
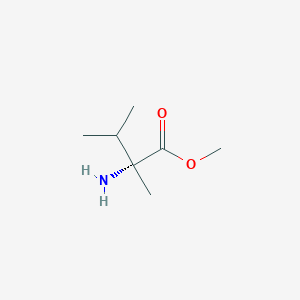
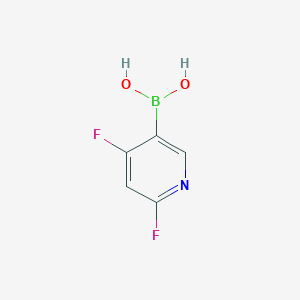
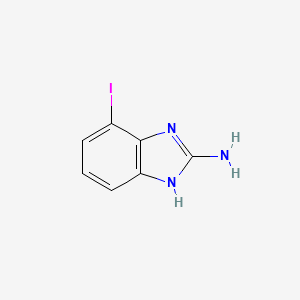
![8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13453813.png)
![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)

![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)
